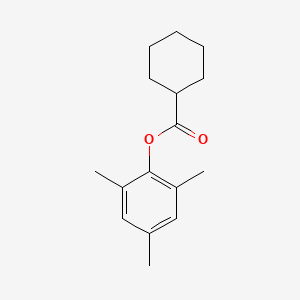
Cyclohexanecarboxylic acid, 2,4,6-trimethylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxylic acid, 2,4,6-trimethylphenyl ester is an organic compound with the molecular formula C16H22O2 It is an ester derived from cyclohexanecarboxylic acid and 2,4,6-trimethylphenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid, 2,4,6-trimethylphenyl ester can be synthesized through the esterification reaction between cyclohexanecarboxylic acid and 2,4,6-trimethylphenol. The reaction typically involves the use of a dehydrating agent, such as sulfuric acid or dicyclohexylcarbodiimide, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, with the reactants dissolved in an appropriate solvent, such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as acidic ion-exchange resins, can also be employed to improve the reaction rate and selectivity. The product is typically purified through distillation or recrystallization to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarboxylic acid, 2,4,6-trimethylphenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield cyclohexanecarboxylic acid and 2,4,6-trimethylphenol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Lithium aluminum hydride, anhydrous ether as a solvent.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Hydrolysis: Cyclohexanecarboxylic acid and 2,4,6-trimethylphenol.
Reduction: Cyclohexanemethanol and 2,4,6-trimethylphenol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexanecarboxylic acid, 2,4,6-trimethylphenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of cyclohexanecarboxylic acid, 2,4,6-trimethylphenyl ester depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, altering their function and leading to antimicrobial or anti-inflammatory effects. The ester bond can be hydrolyzed in vivo to release the active components, cyclohexanecarboxylic acid and 2,4,6-trimethylphenol, which may exert their effects through various molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexanecarboxylic acid, 4-methoxyphenyl ester
- Cyclohexanecarboxylic acid, 4-nitrophenyl ester
- Cyclohexanecarboxylic acid, oct-3-en-2-yl ester
Uniqueness
Cyclohexanecarboxylic acid, 2,4,6-trimethylphenyl ester is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
307958-69-6 |
|---|---|
Fórmula molecular |
C16H22O2 |
Peso molecular |
246.34 g/mol |
Nombre IUPAC |
(2,4,6-trimethylphenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C16H22O2/c1-11-9-12(2)15(13(3)10-11)18-16(17)14-7-5-4-6-8-14/h9-10,14H,4-8H2,1-3H3 |
Clave InChI |
BHXJZAIDXRSSJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)OC(=O)C2CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


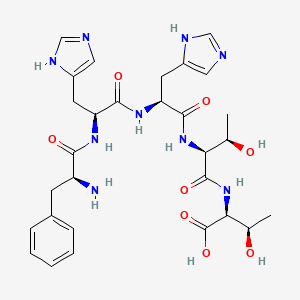
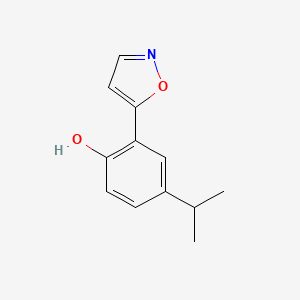

![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B12569985.png)
![2-[1-(1,3-Benzodioxol-5-yl)but-3-enylamino]-2-phenylethanol](/img/structure/B12569993.png)
![Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro-](/img/structure/B12570000.png)
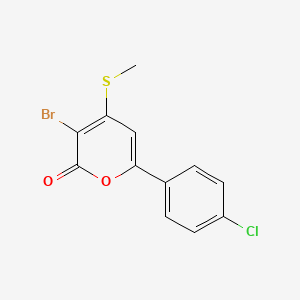
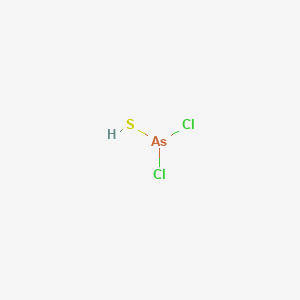
![N-[2-(1H-Imidazol-1-yl)ethyl]acetamide](/img/structure/B12570008.png)
![N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12570011.png)
![N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12570030.png)
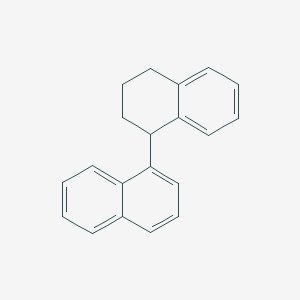
![(4R,5R)-2,2,5-Trimethyl-4-[(1S)-1-methyl-4-pentenyl]-1,3-dioxane](/img/structure/B12570052.png)

